molecular formula C10H10BrN3 B13256766 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B13256766
M. Wt: 252.11 g/mol
InChI Key: BUSWNELRGNWLJL-UHFFFAOYSA-N
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Description

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H10BrN3 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the desired position on the aromatic ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Imidazole Derivative: The brominated aniline is then reacted with an imidazole derivative. This step often involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like K2CO3.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The imidazole ring can interact with metal ions or other functional groups in the target molecule, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
  • 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Uniqueness

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and imidazole groups allows for versatile reactivity and potential interactions with various biological targets.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H10BrN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13)

InChI Key

BUSWNELRGNWLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC2=NC=CN2

Origin of Product

United States

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